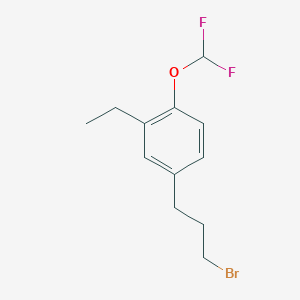
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene is an organic compound characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)-3-ethylbenzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.
Industry: The compound may be used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene involves its interaction with molecular targets and pathways within biological systems. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of an ethyl group, which may alter its chemical reactivity and biological activity.
1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene: The presence of an ethoxy group instead of an ethyl group can influence the compound’s solubility and reactivity.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: The position of the ethyl group on the benzene ring can affect the compound’s steric and electronic properties.
Propriétés
Formule moléculaire |
C12H15BrF2O |
|---|---|
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
4-(3-bromopropyl)-1-(difluoromethoxy)-2-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-10-8-9(4-3-7-13)5-6-11(10)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
Clé InChI |
JWTSPTWRNRIWFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)CCCBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
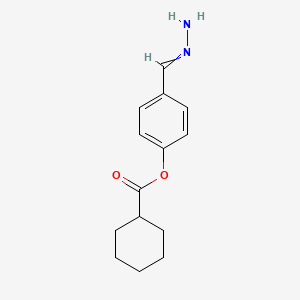
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
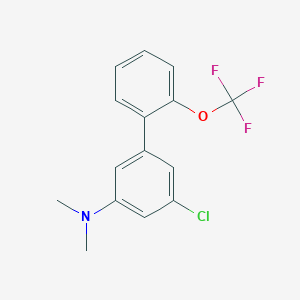
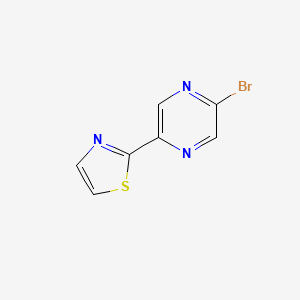


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
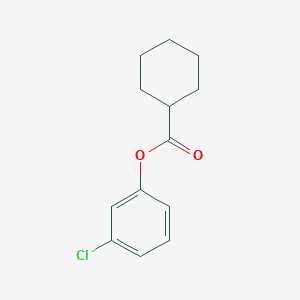
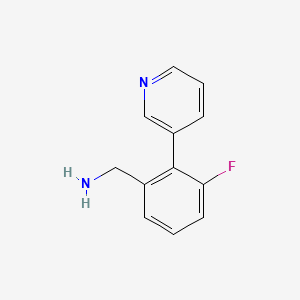
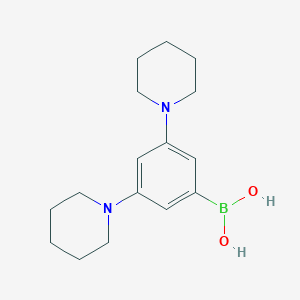
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
